4-bromo-N-ethyl-2-methylbenzamide
Overview
Description
4-Bromo-N-ethyl-2-methylbenzamide is a chemical compound with the CAS Number: 1146157-77-8 . Its molecular formula is C10H12BrNO . The compound has a molecular weight of 242.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom at the 4th position, an ethyl group attached to the nitrogen atom, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.12 . The compound is solid in form .Scientific Research Applications
Nitrogen-Containing Bromophenols from Marine Algae
Research has identified new nitrogen-containing bromophenols isolated from marine red algae, demonstrating potent radical scavenging activity. These compounds, including those related structurally to bromobenzamides, show potential applications in the food and pharmaceutical industries as natural antioxidants due to their effectiveness against radicals (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).
Crystal Engineering with Halogen Bonds
In the field of crystal engineering, studies have shown that compounds structurally related to 4-bromo-N-ethyl-2-methylbenzamide can participate in strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. This research demonstrates the potential for using such bromobenzamides in designing new crystalline materials, highlighting the relevance of halogen bonding in the development of novel solid-state architectures (Saha, Nangia, & Jaskólski, 2005).
Synthetic Applications
Synthetic strategies involving bromobenzamides, such as this compound, have been explored for creating novel compounds with potential therapeutic applications. For instance, technetium-99m-labelled benzamides have been developed for diagnostic purposes in malignant melanoma, demonstrating the utility of bromobenzamides in synthesizing radiopharmaceuticals (Auzeloux et al., 1999).
Photocatalytic Applications
Research on photocatalytic degradation of pollutants using titanium dioxide has indicated the potential for benzamides to enhance the efficiency of photocatalytic processes. Studies on related compounds suggest that bromobenzamides could be investigated for their efficacy in environmental remediation, particularly in enhancing the rate of mineralization of organic pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Properties
IUPAC Name |
4-bromo-N-ethyl-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIIAMGYBIJNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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